7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane
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Overview
Description
“7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane” is a complex organic compound that features a thiazepane ring, a thiophene group, and a pyrazole sulfonyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazepane Ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophene Group: This might involve a coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the Pyrazole Sulfonyl Group: This could be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene or pyrazole moieties.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Various substitution reactions could occur, especially electrophilic aromatic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-(thiophen-2-yl)-4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane: might be compared with other thiazepane derivatives, thiophene-containing compounds, or pyrazole sulfonyl compounds.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
7-thiophen-2-yl-4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3/c1-11-15(12(2)17(3)16-11)23(19,20)18-7-6-14(22-10-8-18)13-5-4-9-21-13/h4-5,9,14H,6-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYXKVZJRFMWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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